molecular formula C21H23N3O4S B2502824 methyl 4-(N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate CAS No. 2034353-65-4

methyl 4-(N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

Cat. No. B2502824
CAS RN: 2034353-65-4
M. Wt: 413.49
InChI Key: DIAJFEWQHPBWJR-UHFFFAOYSA-N
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Description

The compound of interest, methyl 4-(N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate, is a complex molecule that likely exhibits a range of interesting chemical properties and reactivities due to its structural features. It contains a pyrazole ring, a common motif in medicinal chemistry, linked to a benzoate ester through a sulfamoyl group, which could potentially impart unique biological activities.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been explored in various studies. For instance, the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide was achieved from para-methyl-acetophenone and ethyl trifluoroacetate, with optimization of reaction conditions such as base amount, solvent, temperature, and time to improve yield . Similarly, the synthesis of other pyrazole-containing compounds, like 1-phenyl-3-methyl-4-benzoylpyrazol-5-one, has been used for the spectrophotometric determination of metal ions, indicating the utility of these compounds in analytical chemistry .

Molecular Structure Analysis

Quantum mechanical calculations, including Density Functional Theory (DFT), have been employed to determine the molecular structural parameters and vibrational frequencies of related compounds, such as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide . These studies provide insights into the electronic structure and potential energy distribution, which are crucial for understanding the reactivity and interaction of the molecule with other chemical entities.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be quite varied. For example, polarographic studies on related compounds have shown that they can undergo reduction in multiple electron steps, influenced by the pH of the solution . Additionally, the spectrophotometric and voltammetric determination of sodium 4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzoate has been developed, indicating the electrochemical activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be deduced from spectroscopic investigations, such as FT-IR and FT-Raman, as well as from electrochemical studies. These compounds often show a range of absorption spectra that are dependent on the media's acidity . The molecular electrostatic potential, dipole moment, and hyperpolarizability are also important properties that have been calculated for related molecules, providing insight into their reactivity and interactions .

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

The study of substituted 4-pyrazolylbenzoates, including compounds similar to methyl 4-(N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate, reveals their ability to form hydrogen-bonded supramolecular structures. These structures range from one-dimensional chains to three-dimensional frameworks, facilitated by a combination of N-H...O and N-H...N hydrogen bonds. Such molecular assemblies exhibit interesting properties that could be harnessed in materials science for the development of new functional materials (Portilla et al., 2007).

Antibacterial Agents

In the realm of medicinal chemistry, derivatives of pyrazolylbenzoates have been explored for their potential as antibacterial agents. A study on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, akin to the structure of interest, demonstrated significant antibacterial activity. This suggests that methyl 4-(N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate could also possess such properties, meriting further investigation in the search for new antimicrobial compounds (Azab, Youssef, & El-Bordany, 2013).

Future Directions

Pyrazole derivatives are known for their diverse pharmacological effects and are considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . Further structural optimization of these compounds could lead to improved production and quality control of therapeutic agents .

properties

IUPAC Name

methyl 4-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-15-20(17-7-5-4-6-8-17)16(2)24(23-15)14-13-22-29(26,27)19-11-9-18(10-12-19)21(25)28-3/h4-12,22H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAJFEWQHPBWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

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